MPT0G211

Epigenetics Drug Discovery Enzymology

MPT0G211 (CAS 2151853-97-1) offers sub‑nanomolar HDAC6 potency (IC₅₀ 0.291 nM) and >1,000‑fold isoform selectivity, eliminating off‑target noise that confounds less selective probes. Its oral bioavailability and validated BBB penetration make it the definitive tool for tau phosphorylation, AD, and TNBC metastasis models—outperforming Tubastatin A. Proven 97% TGI synergy with bortezomib in myeloma xenografts. For reliable, reproducible preclinical data, MPT0G211 is the high‑purity benchmark compound.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B8198348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0G211
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2
InChIInChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21)
InChIKeyBPDQUKCPNSRTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPT0G211: Potent, Highly Selective, and Orally Bioavailable HDAC6 Inhibitor for Targeted Epigenetic Research


MPT0G211 (CAS 2151853-97-1; N-hydroxy-4-[(8-quinolinylamino)methyl]benzamide) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of histone deacetylase 6 (HDAC6) [1]. It exhibits an IC50 of 0.291 nM against HDAC6, and demonstrates >1,000-fold selectivity for HDAC6 over other HDAC isoforms . This benzamide derivative is achiral, possesses the molecular formula C17H15N3O2 (MW 293.32 g/mol), and is characterized as a solid soluble in DMSO (≥10 mg/mL) . MPT0G211 has shown preclinical efficacy in models of cancer metastasis and neurodegenerative disease, positioning it as a critical tool compound for investigating HDAC6-dependent pathologies [2].

Why Procurement Should Specify MPT0G211 Over Generic HDAC6 Inhibitors


HDAC6 inhibitors are a chemically and pharmacologically diverse class with significant variability in potency, isoform selectivity, blood-brain barrier penetration, and oral bioavailability [1]. MPT0G211 is distinguished from many in-class compounds by its sub-nanomolar potency, exceptional >1,000-fold selectivity, and oral activity . These combined attributes are not universally shared by other HDAC6 inhibitors, including research standards like Tubastatin A or clinical candidates such as Ricolinostat (ACY-1215) and Citarinostat (ACY-241). Interchanging MPT0G211 with a less selective or less potent analog can lead to confounded experimental results, particularly in assays sensitive to off-target HDAC inhibition or in in vivo models requiring oral dosing and CNS exposure [2]. The specific evidence below quantifies these critical differences that directly impact experimental design and reproducibility.

Quantitative Differentiation Evidence: MPT0G211 vs. Key HDAC6 Inhibitor Comparators


Superior HDAC6 Potency: MPT0G211 Exhibits >50x Higher Potency than Tubastatin A

In cell-free enzymatic assays, MPT0G211 demonstrates an IC50 of 0.291 nM against HDAC6 . In contrast, the widely used research standard Tubastatin A exhibits an IC50 of 15 nM under comparable conditions . This represents a >50-fold difference in potency, establishing MPT0G211 as one of the most potent HDAC6 inhibitors reported.

Epigenetics Drug Discovery Enzymology

Exceptional Isoform Selectivity: MPT0G211 Achieves >1,000-fold Window Over Other HDACs

MPT0G211 displays >1,000-fold selectivity for HDAC6 over other HDAC isoforms . Specifically, it shows >33,000-fold selectivity over HDAC1 (IC50 = 9.55 µM), >43,000-fold over HDAC2 (IC50 = 12.5 µM), and >26,000-fold over HDAC3 (IC50 = 7.75 µM) . While some other compounds like Ricolinostat (ACY-1215) are also selective for HDAC6, their selectivity window is narrower (e.g., ~10-12 fold over HDAC1/2/3) , and Citarinostat (ACY-241) shows ~13-18 fold selectivity . This superior selectivity profile minimizes confounding effects from class I HDAC inhibition.

Epigenetics Chemical Biology Selectivity Profiling

Blood-Brain Barrier Penetration: A Critical Feature for CNS Applications

MPT0G211 is capable of crossing the blood-brain barrier (BBB) . This property has been functionally validated in vivo, where oral administration of MPT0G211 (50 mg/kg) significantly reduced phosphorylated tau levels in the hippocampal CA1 region of 3×Tg-AD mice [1]. This contrasts with many HDAC6 inhibitors that lack sufficient CNS exposure, limiting their utility in neurodegenerative disease research. While CNS penetration has been reported for some other HDAC6 inhibitors (e.g., SW-100), it is not a universal feature of the class and is a key differentiator for selecting MPT0G211 for neurobiology applications .

Neuropharmacology Drug Delivery Alzheimer's Disease

In Vivo Efficacy in Multiple Myeloma: MPT0G211 Synergizes with Bortezomib for 97% Tumor Growth Inhibition

In a multiple myeloma xenograft model, MPT0G211 demonstrated significant anticancer activity. Notably, when combined with the proteasome inhibitor bortezomib, MPT0G211 achieved a 97% Tumor Growth Inhibition (TGI) . This synergistic effect is a quantifiable advantage over other HDAC6 inhibitors. For comparison, Ricolinostat also shows synergy with bortezomib, but the specific 97% TGI achieved by the MPT0G211 combination is a benchmark for high efficacy [1]. This level of in vivo synergy is a critical selection criterion for researchers investigating combination strategies for hematological malignancies.

Cancer Therapeutics Multiple Myeloma Combination Therapy

Oral Bioavailability and In Vivo Target Engagement in CNS

MPT0G211 is orally active and demonstrates target engagement in vivo, as evidenced by a significant increase in acetylated α-tubulin in the brains of treated animals [1]. In 3×Tg-AD mice, 3-month oral administration of MPT0G211 (50 and 100 mg/kg) significantly ameliorated spatial memory impairment and reduced tau phosphorylation [2]. This contrasts with some HDAC6 inhibitors that require intravenous administration or have poor oral bioavailability. For example, Tubastatin A is typically administered intraperitoneally in rodent studies due to its poor oral bioavailability, which is a major limitation for long-term CNS studies [3].

Pharmacokinetics In Vivo Pharmacology Drug Development

Antimetastatic Activity in Triple-Negative Breast Cancer: MPT0G211 vs. Tubastatin A

A direct head-to-head study comparing MPT0G211 with Tubastatin A in triple-negative breast cancer (TNBC) models demonstrated that MPT0G211 more selectively and potently inhibited HDAC6 [1]. In vitro, MPT0G211 decreased the migration of the TNBC cell line MDA-MB-231 and disrupted F-actin polymerization by increasing cortactin acetylation [2]. In vivo, MPT0G211 treatment significantly ameliorated TNBC metastasis [3]. This study directly establishes MPT0G211's superiority over Tubastatin A in this specific disease context, providing a strong rationale for its selection in TNBC metastasis research.

Cancer Metastasis Breast Cancer Cell Migration

Recommended Research and Preclinical Development Applications for MPT0G211


Investigating the Role of HDAC6 in Neurodegeneration and Tauopathies

Due to its oral bioavailability and validated BBB penetration, MPT0G211 is an ideal tool compound for studying the impact of HDAC6 inhibition on tau phosphorylation, aggregation, and cognitive function in vivo. Studies have shown that chronic oral administration of MPT0G211 (50-100 mg/kg) significantly reduces phosphorylated tau and ameliorates learning and memory impairment in AD mouse models [1]. This makes it a superior choice over non-CNS-penetrant or poorly orally bioavailable HDAC6 inhibitors like Tubastatin A [2].

Probing HDAC6-Dependent Mechanisms in Cancer Metastasis and Cytoskeletal Dynamics

MPT0G211's high potency and selectivity make it a precise tool for dissecting the role of HDAC6 in cell motility, migration, and invasion. A direct head-to-head study in TNBC models demonstrated that MPT0G211 more effectively inhibits HDAC6 and reduces metastasis compared to Tubastatin A [3]. Researchers investigating the relationship between HDAC6 activity, acetylation of cortactin and α-tubulin, and F-actin dynamics will find MPT0G211 to be a robust and specific chemical probe.

Evaluating Combination Strategies for Hematological Malignancies, Particularly Multiple Myeloma

The strong synergy observed between MPT0G211 and bortezomib (achieving 97% TGI in a multiple myeloma xenograft model) makes it a compelling candidate for preclinical studies exploring novel combination therapies . Researchers can use MPT0G211 to investigate the mechanistic basis of this synergy and to test its efficacy with other standard-of-care agents in hematological cancers. Its high selectivity minimizes off-target toxicity, which is a critical factor for combination regimens [4].

Serving as a High-Quality Control Compound for HDAC6 Assay Development and Screening

The exceptional potency (IC50 = 0.291 nM) and well-characterized >1,000-fold selectivity of MPT0G211 make it an excellent positive control for the development and validation of HDAC6 enzymatic and cellular assays . Its robust performance across multiple assay formats ensures reliable benchmarking for novel inhibitor screening campaigns and provides a consistent reference point for cross-study comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MPT0G211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.